N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that features a unique structure combining a furan ring, an imidazo[1,2-b]pyrazole core, and a pyridine-3-sulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Imidazole-containing compounds, which share a similar heterocyclic structure, have also been reported to have a broad range of chemical and biological properties .
Mode of Action
Compounds with similar structures have been reported to interact with their targets and cause changes in cellular processes . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Pathways
For instance, indole derivatives have been reported to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been reported to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyrazole core, which is then functionalized with a furan ring. The final step involves the introduction of the pyridine-3-sulfonamide group through a sulfonation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazo[1,2-b]pyrazole core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced imidazo[1,2-b]pyrazole compounds, and substituted sulfonamide derivatives. These products can be further functionalized for various applications.
Scientific Research Applications
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-2-sulfonamide
- N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-4-sulfonamide
- N-(2-(5-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide
Uniqueness
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is unique due to the specific positioning of the furan and sulfonamide groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-25(23,13-3-1-5-17-12-13)18-6-7-20-8-9-21-16(20)11-14(19-21)15-4-2-10-24-15/h1-5,8-12,18H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGROWKKKDKGUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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